molecular formula C7H10N4O4 B8452663 (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID

(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID

Katalognummer: B8452663
Molekulargewicht: 214.18 g/mol
InChI-Schlüssel: SHXXEAFPTYEBJH-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID is a chiral amino acid derivative that contains a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.

    Formation of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Methoxycarbonylation: The amino group is protected by converting it into a methoxycarbonyl derivative using reagents such as methyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the methoxycarbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to deprotected amino acids.

Wissenschaftliche Forschungsanwendungen

(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.

    Bioconjugation: The triazole ring is useful in click chemistry for bioconjugation applications.

    Material Science: It is used in the synthesis of functional materials with specific properties.

    Chemical Biology: The compound is employed in studying protein-ligand interactions and enzyme mechanisms.

Wirkmechanismus

The mechanism of action of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The methoxycarbonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)BUTANOIC ACID: Similar structure but with an additional carbon in the side chain.

    (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PENTANOIC ACID: Similar structure but with two additional carbons in the side chain.

Uniqueness

The uniqueness of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID lies in its specific combination of a chiral center, a triazole ring, and a methoxycarbonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H10N4O4

Molekulargewicht

214.18 g/mol

IUPAC-Name

(2S)-2-(methoxycarbonylamino)-3-(2H-triazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N4O4/c1-15-7(14)9-5(6(12)13)2-4-3-8-11-10-4/h3,5H,2H2,1H3,(H,9,14)(H,12,13)(H,8,10,11)/t5-/m0/s1

InChI-Schlüssel

SHXXEAFPTYEBJH-YFKPBYRVSA-N

Isomerische SMILES

COC(=O)N[C@@H](CC1=NNN=C1)C(=O)O

Kanonische SMILES

COC(=O)NC(CC1=NNN=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.